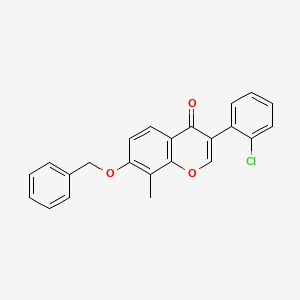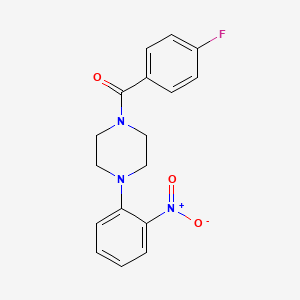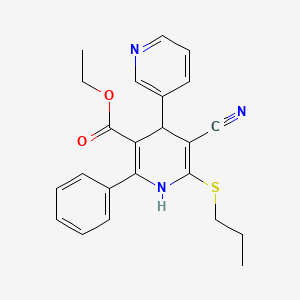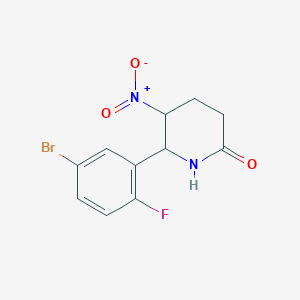
4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide
Overview
Description
4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as NSC-743380, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The precise mechanism of action of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. For instance, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to induce several biochemical and physiological effects in cancer cells. For instance, this compound has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. Moreover, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell survival and proliferation.
Advantages and Limitations for Lab Experiments
4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize, which makes it readily available for research purposes. Moreover, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide exhibits potent antitumor activity against a wide range of cancer cell lines, which makes it a promising candidate for further preclinical and clinical studies.
However, there are also some limitations associated with the use of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments. Firstly, this compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not fully established. Moreover, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide may exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions that could be explored in the context of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide research. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound. Secondly, preclinical studies are needed to evaluate the safety and efficacy of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide in animal models. Finally, clinical trials are needed to evaluate the potential therapeutic applications of this compound in cancer treatment.
Scientific Research Applications
4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer agents.
properties
IUPAC Name |
4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-22-15-7-5-14(6-8-15)19(12-2-11-18)23(20,21)16-9-3-13(17)4-10-16/h3-10H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXYIAPSXXYDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCC#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-amino-2-oxoethyl)thio]-N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3957912.png)
![2-oxo-2-phenylethyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B3957914.png)

![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B3957932.png)


![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclopropanecarboxylate](/img/structure/B3957956.png)
![2-[3-(trifluoromethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3957961.png)
![5-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1-piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B3957986.png)
![2-oxo-2-(2-thienyl)ethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3958003.png)


![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3958021.png)
